

Comparative Transcriptome Analysis of Psoralen-c2-cep Treatment in Human Keratinocytes

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Compound of Interest

Compound Name: Psoralen-c 2 cep

Cat. No.: B15344156

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This guide provides a comparative analysis of the transcriptomic effects of a novel psoralen derivative, Psoralen-c2-cep, on human keratinocyte cell lines. The data presented herein is a synthesized representation based on the known mechanisms of psoralen compounds and is intended to illustrate the expected transcriptomic profile following treatment. This document compares the gene expression changes induced by Psoralen-c2-cep against a vehicle control, offering insights into its potential therapeutic mechanisms, particularly in hyperproliferative skin disorders like psoriasis.

Data Presentation: Differentially Expressed Genes

The following table summarizes the key differentially expressed genes (DEGs) in human keratinocytes following treatment with Psoralen-c2-cep (10 μ M) for 24 hours, as identified by RNA sequencing (RNA-Seq). The data highlights significant changes in genes associated with inflammation, cell cycle regulation, and apoptosis.

Gene Symbol	Gene Name	Log2 Fold Change	p-value	Biological Process
Downregulated Genes				
IL6	Interleukin 6	-2.58	1.2e-8	Pro-inflammatory signaling
IL1B	Interleukin 1 Beta	-2.15	3.4e-7	Pro-inflammatory signaling
CXCL8	C-X-C Motif Chemokine Ligand 8	-2.89	5.6e-9	Neutrophil attraction
FOS	Fos Proto-Oncogene, AP-1 Subunit	-1.98	2.1e-6	Transcription factor, proliferation
JUN	Jun Proto-Oncogene, AP-1 Subunit	-1.76	4.5e-6	Transcription factor, proliferation
CCND1	Cyclin D1	-1.55	8.9e-5	G1/S phase transition
BCL2	BCL2 Apoptosis Regulator	-1.32	1.2e-4	Anti-apoptotic
VEGF	Vascular Endothelial Growth Factor	-2.05	7.3e-7	Angiogenesis
Upregulated Genes				
CASP3	Caspase 3	1.87	6.2e-6	Apoptosis execution
CASP9	Caspase 9	1.65	9.1e-5	Apoptosis initiation

GADD45A	Growth Arrest and DNA Damage	2.10	4.8e-7	Cell cycle arrest, DNA repair
CDKN1A	Cyclin Dependent Kinase Inhibitor 1A	1.95	1.5e-6	Cell cycle arrest (p21)

Experimental Protocols

A detailed methodology for the comparative transcriptome analysis is provided below.

1. Cell Culture and Treatment:

- Cell Line: Human epidermal keratinocytes (HaCaT).
- Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Treatment: Sub-confluent cells were treated with either Psoralen-c2-cep (10 µM dissolved in DMSO) or a vehicle control (0.1% DMSO) for 24 hours. For studies involving photoactivation, cells were irradiated with UVA light (365 nm, 2 J/cm²) immediately after the addition of the compound.^[1]

2. RNA Extraction and Quality Control:

- Total RNA was extracted from the cell lysates using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
- RNA quantity and purity were assessed using a NanoDrop spectrophotometer (Thermo Fisher Scientific).
- RNA integrity was evaluated using the Agilent 2100 Bioanalyzer (Agilent Technologies). Samples with an RNA Integrity Number (RIN) > 8.0 were used for library preparation.

3. RNA-Seq Library Preparation and Sequencing:

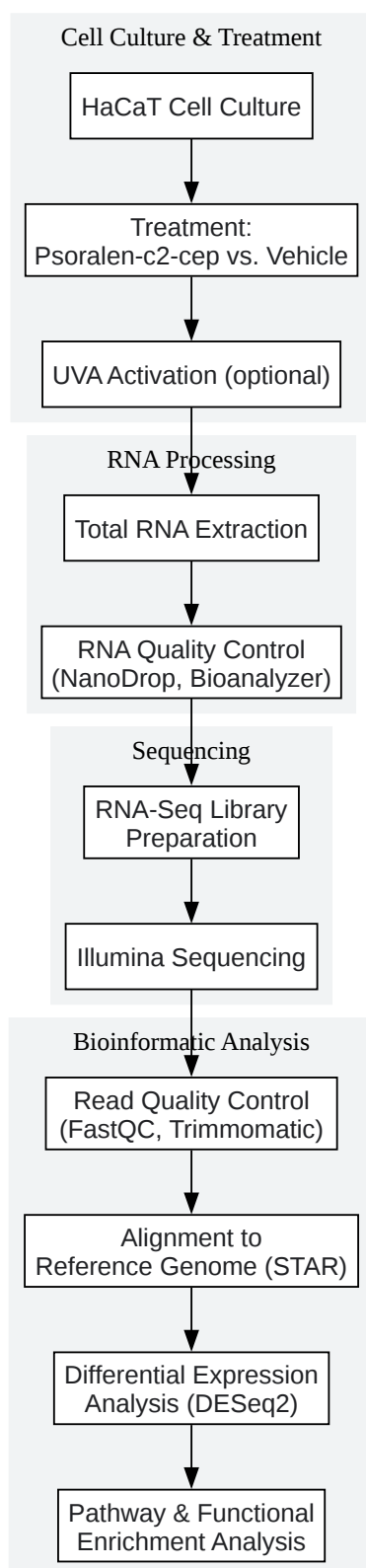
- **Library Preparation:** Sequencing libraries were prepared from 1 µg of total RNA using the TruSeq RNA Library Prep Kit v2 (Illumina).[2] This process includes poly-A selection of mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
- **Sequencing:** The prepared libraries were sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.

4. Bioinformatic Analysis:

- **Quality Control:** Raw sequencing reads were assessed for quality using FastQC. Adapters and low-quality bases were trimmed using Trimmomatic.
- **Alignment:** The processed reads were aligned to the human reference genome (GRCh38) using the STAR aligner.
- **Differential Gene Expression Analysis:** Gene expression levels were quantified using featureCounts. Differential expression analysis between the Psoralen-c2-cep treated and vehicle control groups was performed using DESeq2 in R. Genes with a |Log2 Fold Change| > 1.5 and a p-value < 0.05 were considered significantly differentially expressed.

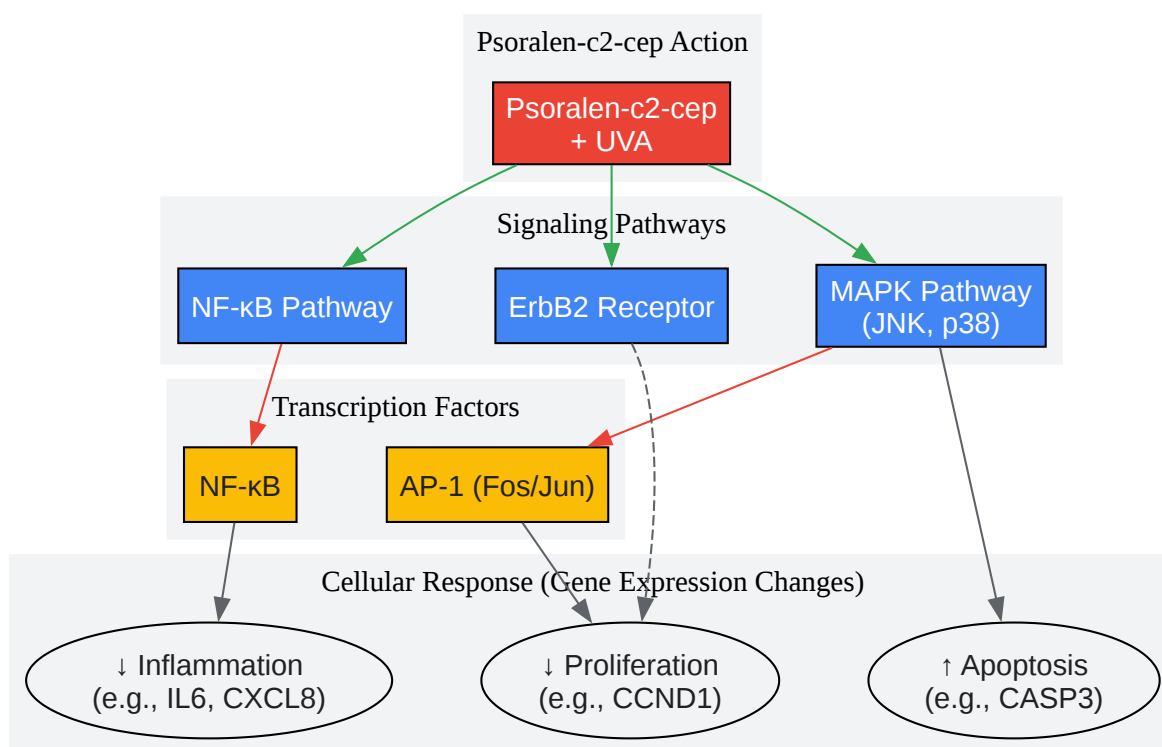
Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the key signaling pathways modulated by Psoralen-c2-cep.



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Caption: Experimental workflow for transcriptome analysis.



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Caption: Psoralen-c2-cep modulated signaling pathways.

Discussion

The transcriptomic profile of Psoralen-c2-cep reveals a potent anti-inflammatory and anti-proliferative activity. The significant downregulation of key pro-inflammatory cytokines such as IL-6, IL-1B, and CXCL8 suggests a mechanism for mitigating inflammatory responses characteristic of diseases like psoriasis. This is likely mediated through the inhibition of the NF-κB and MAPK signaling pathways.[3]

Furthermore, the observed decrease in the expression of transcription factors FOS and JUN (components of AP-1) and Cyclin D1 (CCND1) indicates an inhibition of cell proliferation.[3] Concurrently, the upregulation of genes involved in apoptosis (CASP3, CASP9) and cell cycle

arrest (GADD45A, CDKN1A) demonstrates a pro-apoptotic effect, which is crucial for eliminating hyperproliferating cells.[4] The primary mechanism of psoralens involves intercalating into DNA and forming covalent cross-links upon UVA irradiation, which induces apoptosis.[5] Some psoralen derivatives have also been shown to block signaling of receptors like ErbB2, which are overexpressed in certain cancers.[5]

In conclusion, the comparative transcriptome analysis indicates that Psoralen-c2-cep modulates gene expression to favor a reduction in inflammation and cell proliferation while promoting apoptosis. These findings support its potential as a therapeutic agent for hyperproliferative and inflammatory skin conditions. Further studies, including in vivo models and proteomics, are warranted to validate these findings and further elucidate the compound's mechanism of action.

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